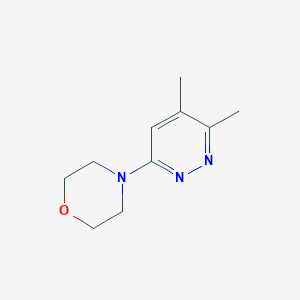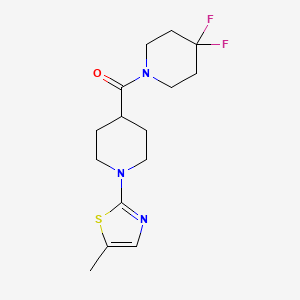![molecular formula C8H10N2O2 B12263330 2-[(Oxetan-2-yl)methoxy]pyrimidine](/img/structure/B12263330.png)
2-[(Oxetan-2-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-[(Oxétane-2-yl)méthoxy]pyrimidine est un composé hétérocyclique qui présente à la fois un cycle oxétane et un cycle pyrimidine. Le cycle oxétane est un cycle à quatre chaînons contenant un atome d'oxygène, tandis que le cycle pyrimidine est un cycle à six chaînons contenant deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-[(Oxétane-2-yl)méthoxy]pyrimidine implique généralement la formation du cycle oxétane suivie de sa fixation au cycle pyrimidine. Une méthode courante consiste à faire réagir un dérivé de pyrimidine avec un précurseur d'oxétane dans des conditions spécifiques. Par exemple, le cycle oxétane peut être formé par l'ouverture de l'époxyde avec du triméthyloxosulfonium ylide . L'oxétane résultant peut ensuite être mis à réagir avec un dérivé de pyrimidine pour former le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de la 2-[(Oxétane-2-yl)méthoxy]pyrimidine ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des conditions de réaction utilisées dans la synthèse à l'échelle du laboratoire, telles que l'utilisation de catalyseurs et de solvants efficaces pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 2-[(Oxétane-2-yl)méthoxy]pyrimidine peut subir divers types de réactions chimiques, notamment :
Substitution nucléophile : Le cycle pyrimidine, étant pauvre en électrons, est susceptible de subir des réactions de substitution nucléophile aromatique.
Oxydation et réduction : Le cycle oxétane peut subir des réactions d'oxydation et de réduction, bien que les conditions spécifiques de ces réactions soient moins souvent signalées.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs organolithium sont couramment utilisés pour les réactions de substitution nucléophile impliquant le cycle pyrimidine.
Oxydation et réduction : Les réactifs et conditions spécifiques pour l'oxydation et la réduction du cycle oxétane sont moins souvent signalés, mais peuvent inclure des agents oxydants et réducteurs courants utilisés en synthèse organique.
Principaux produits
Les principaux produits formés à partir de réactions impliquant la 2-[(Oxétane-2-yl)méthoxy]pyrimidine dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent conduire à la formation de divers dérivés de pyrimidine substitués .
Applications De Recherche Scientifique
Chimie médicinale : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments.
Science des matériaux : Le cycle oxétane peut conférer des propriétés physiques uniques aux matériaux, ce qui fait de ce composé un élément intéressant pour le développement de nouveaux matériaux.
Biologie chimique : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes présentant des activités biologiques potentielles.
Mécanisme d'action
Le mécanisme d'action de la 2-[(Oxétane-2-yl)méthoxy]pyrimidine dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec diverses cibles moléculaires, telles que des enzymes ou des récepteurs, pour exercer ses effets. Le cycle pyrimidine peut interagir avec les acides nucléiques ou les protéines, tandis que le cycle oxétane peut subir des réactions d'ouverture de cycle qui peuvent être importantes pour son activité biologique .
Mécanisme D'action
The mechanism of action of 2-[(Oxetan-2-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrimidine ring can interact with nucleic acids or proteins, while the oxetane ring can undergo ring-opening reactions that may be important for its biological activity .
Comparaison Avec Des Composés Similaires
La 2-[(Oxétane-2-yl)méthoxy]pyrimidine peut être comparée à d'autres composés similaires, tels que :
2-(Oxétane-3-yl)pyridine : Ce composé présente un cycle oxétane lié à un cycle pyridine au lieu d'un cycle pyrimidine.
2-(Pyridin-2-yl)pyrimidine : Ce composé présente un cycle pyridine lié à un cycle pyrimidine, sans le cycle oxétane.
La présence du cycle oxétane dans la 2-[(Oxétane-2-yl)méthoxy]pyrimidine confère des propriétés chimiques et physiques uniques qui la différencient de ces composés similaires.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-(oxetan-2-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H10N2O2/c1-3-9-8(10-4-1)12-6-7-2-5-11-7/h1,3-4,7H,2,5-6H2 |
Clé InChI |
XCBQLAHXAGCWBU-UHFFFAOYSA-N |
SMILES canonique |
C1COC1COC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)

![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
![8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12263280.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)

![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)
![3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263298.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)

![N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263323.png)
![4-(6-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12263327.png)
